1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
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Overview
Description
1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a phenyl group, an o-tolyl group, and a thiadiazole ring, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol with 1-phenyl-2-bromoethanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone: Similar structure but with a p-tolyl group instead of an o-tolyl group.
1-Phenyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone: Similar structure but with an m-tolyl group instead of an o-tolyl group.
1-Phenyl-2-((3-(o-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone: Similar structure but with an o-chlorophenyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may impart distinct steric and electronic effects, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-12-7-5-6-10-14(12)16-18-17(22-19-16)21-11-15(20)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURFSMFMQVWYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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